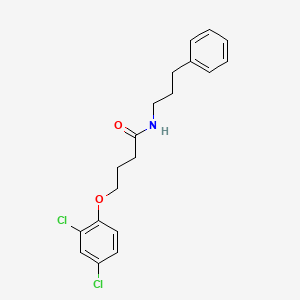
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide increases the levels of endocannabinoids, which can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide can have a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and reduced anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide in lab experiments is that it is a highly specific inhibitor of FAAH, which can lead to more accurate results. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other FAAH inhibitors.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Other areas of research include its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and its potential as a treatment for addiction.
In conclusion, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide is a promising compound with potential therapeutic applications in the treatment of pain, inflammation, anxiety, and depression. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide involves the reaction of 2,4-dichlorophenol with 3-phenylpropylamine to form 2,4-dichlorophenyl-3-phenylpropylamine. This intermediate is then reacted with butyryl chloride to form the final product, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that FAAH inhibitors, such as 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide, can increase the levels of endocannabinoids, which are natural compounds in the body that have analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c20-16-10-11-18(17(21)14-16)24-13-5-9-19(23)22-12-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUMYNHMXIFLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)
![N-(4-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5147955.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147961.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5147967.png)
![2-((1-adamantylmethyl){[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5147972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5147978.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5147985.png)

![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)

![N,N'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diacetamide](/img/structure/B5148030.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5148035.png)